2-(3-Fluorophenyl)-5-fluorobenzoic acid 2-(3-Fluorophenyl)-5-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1183184-33-9
VCID: VC11708012
InChI: InChI=1S/C13H8F2O2/c14-9-3-1-2-8(6-9)11-5-4-10(15)7-12(11)13(16)17/h1-7H,(H,16,17)
SMILES: C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)F)C(=O)O
Molecular Formula: C13H8F2O2
Molecular Weight: 234.20 g/mol

2-(3-Fluorophenyl)-5-fluorobenzoic acid

CAS No.: 1183184-33-9

Cat. No.: VC11708012

Molecular Formula: C13H8F2O2

Molecular Weight: 234.20 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Fluorophenyl)-5-fluorobenzoic acid - 1183184-33-9

Specification

CAS No. 1183184-33-9
Molecular Formula C13H8F2O2
Molecular Weight 234.20 g/mol
IUPAC Name 5-fluoro-2-(3-fluorophenyl)benzoic acid
Standard InChI InChI=1S/C13H8F2O2/c14-9-3-1-2-8(6-9)11-5-4-10(15)7-12(11)13(16)17/h1-7H,(H,16,17)
Standard InChI Key RPZHPQYMSZPIAW-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)F)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)F)C(=O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound consists of a benzoic acid core substituted with fluorine at the 5-position and a 3-fluorophenyl group at the 2-position. The spatial arrangement of fluorine atoms introduces steric and electronic effects that influence reactivity. X-ray crystallography of analogous fluorophenyl-benzoic acid derivatives reveals dihedral angles between aromatic rings ranging from 30° to 40°, which may stabilize intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H8F2O2\text{C}_{13}\text{H}_8\text{F}_2\text{O}_2
Molecular Weight234.198 g/mol
Exact Mass234.049 Da
LogP3.33
Polar Surface Area37.3 Ų
Hydrogen Bond Donors1 (COOH group)
Hydrogen Bond Acceptors4 (2 F, 2 O)

Synthetic Routes and Optimization

Existing Methodologies

While no direct synthesis of 2-(3-fluorophenyl)-5-fluorobenzoic acid is documented in the provided sources, analogous pathways for fluorinated benzoic acids offer insights. For instance, 2-amino-5-fluorobenzoic acid is synthesized via cyclization and oxidation of 4-fluoroaniline derivatives . Adapting this approach, one potential route involves:

  • Friedel-Crafts Acylation: Introducing the 3-fluorophenyl group to a pre-fluorinated benzoic acid precursor.

  • Oxidative Functionalization: Using hydrogen peroxide under alkaline conditions to finalize the carboxylic acid group, as demonstrated in the oxidation of indole-dione intermediates .

Reaction Conditions

Critical parameters for optimizing yield and purity include:

  • Temperature: 80–90°C for oxidation steps to minimize side reactions .

  • Catalysts: Acidic media (e.g., concentrated H2SO4\text{H}_2\text{SO}_4) for cyclization .

  • Solvents: Xylene for recrystallization, leveraging its high boiling point and moderate polarity .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s logP of 3.33 predicts preferential solubility in organic solvents like dichloromethane or ethyl acetate over water. Its stability under acidic conditions is inferred from similar benzoic acid derivatives, which resist hydrolysis below pH 3 .

Spectroscopic Characterization

Hypothetical Spectral Data (based on analogous compounds ):

  • 1H^1\text{H} NMR:

    • Aromatic protons: δ 7.2–8.1 ppm (multiplet, 7H).

    • Carboxylic acid proton: δ 12.5 ppm (broad singlet).

  • 13C^{13}\text{C} NMR:

    • Carbonyl carbon: δ 170–172 ppm.

    • Fluorinated carbons: δ 160–165 ppm (d, JCFJ_{C-F} = 240–250 Hz).

  • IR: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch).

Comparative Analysis with Analogues

vs. 2-Amino-5-fluorobenzoic Acid

  • Synthesis: The amino derivative requires nitro reduction and hydrolysis , whereas the target compound may utilize direct fluorination.

  • Reactivity: The electron-withdrawing fluorine atoms in 2-(3-fluorophenyl)-5-fluorobenzoic acid reduce nucleophilicity compared to the amino analogue.

vs. Non-Fluorinated Benzoic Acids

  • Lipophilicity: The logP of 3.33 exceeds that of benzoic acid (1.87), enhancing cell membrane penetration.

  • Thermal Stability: Fluorine’s inductive effect increases decomposition temperature relative to non-fluorinated analogues.

Future Directions and Research Gaps

  • Synthetic Optimization: Developing one-pot methodologies to reduce purification steps.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

  • Crystallographic Studies: Resolving the crystal structure to confirm dihedral angles and packing motifs.

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